Product packaging for Chlorotridecane(Cat. No.:CAS No. 34214-84-1)

Chlorotridecane

Cat. No.: B14678986
CAS No.: 34214-84-1
M. Wt: 218.80 g/mol
InChI Key: HLFUZAIUGZYFDL-UHFFFAOYSA-N
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Description

Chlorotridecane is an organic compound. It is used in chemical synthesis, materials science, and other laboratory research. Researchers value it for its role as a chemical intermediate. The mechanism of action involves its reactivity as an alkyl halide. Handle with proper safety precautions. This product is For Research Use Only and is not intended for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H27Cl B14678986 Chlorotridecane CAS No. 34214-84-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34214-84-1

Molecular Formula

C13H27Cl

Molecular Weight

218.80 g/mol

IUPAC Name

5-chlorotridecane

InChI

InChI=1S/C13H27Cl/c1-3-5-7-8-9-10-12-13(14)11-6-4-2/h13H,3-12H2,1-2H3

InChI Key

HLFUZAIUGZYFDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCC)Cl

Origin of Product

United States

Synthetic Methodologies for Chlorotridecane

Nucleophilic Substitution Pathways for Chlorotridecane Formation

Nucleophilic substitution reactions are a cornerstone of organic chemistry and provide a reliable method for introducing a chlorine atom into an aliphatic carbon chain. wikipedia.org These reactions involve an electron-rich nucleophile attacking an electron-deficient electrophilic center, leading to the displacement of a leaving group. masterorganicchemistry.com For the synthesis of this compound, this typically involves using a chloride ion as the nucleophile to replace a hydroxyl group from tridecanol.

The bimolecular nucleophilic substitution (SN2) mechanism is a common pathway for synthesizing primary alkyl halides like 1-chlorotridecane (B1582154). solubilityofthings.com This reaction proceeds in a single, concerted step where the nucleophile attacks the substrate at the same time the leaving group departs. libretexts.org The mechanism is characterized by a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group, causing an inversion of stereochemical configuration if the carbon is a chiral center. masterorganicchemistry.comnumberanalytics.com

In the context of 1-chlorotridecane synthesis, the substrate is typically 1-tridecanol. The hydroxyl group (-OH) is a poor leaving group, so it must first be protonated by an acid or reacted with an agent like thionyl chloride to convert it into a better leaving group (e.g., -OH2+ or a chlorosulfite group). organic-chemistry.org

A common industrial method involves reacting the alcohol with a chlorinating agent. For instance, the synthesis of the similar compound 1-chlorotetradecane (B127486) is achieved by reacting tetradecanol (B45765) with hydrogen chloride gas. nbinno.com This process, which proceeds via an SN2 mechanism, involves the replacement of the hydroxyl group with a chlorine atom.

Key Features of SN2 Synthesis of 1-Chlorotridecane:

Mechanism: Single, concerted step. libretexts.org

Substrate: Typically 1-tridecanol.

Nucleophile: Chloride ion (from sources like HCl or SOCl₂).

Leaving Group: Water (after protonation of the -OH group) or sulfur dioxide and chloride ion (when using thionyl chloride).

Stereochemistry: Results in inversion of configuration. masterorganicchemistry.com

Halogenation refers to the reaction that introduces a halogen atom into a compound. For this compound, this can be achieved by either direct halogenation of the alkane (tridecane) or by converting a functional group on a tridecane (B166401) derivative, such as an alcohol, into a chloride.

Direct halogenation of alkanes like tridecane can produce a mixture of chlorinated isomers, as the reaction often proceeds via a free-radical mechanism, which is less selective. google.com However, processes for the direct halogenation of paraffins are well-known in the art to produce alkyl halides where the halogen can be substituted at various positions. google.com

A more controlled method is the halogenation of tridecanol. The reaction of long-chain alcohols with reagents like hydrogen chloride is a standard procedure. nbinno.com For example, a method for producing 1-chlorotetradecane from tetradecanol using hydrogen chloride gas in the presence of a catalyst demonstrates high conversion rates. nbinno.com A patented method for producing 1-chlorotridecane with a high yield (93.1%) and purity involved a process followed by vacuum distillation to purify the final product. google.com

ReagentSubstrateProductTypical Conditions
Hydrogen Chloride (HCl)1-Tridecanol1-ChlorotridecaneElevated temperature (e.g., ~150°C), often with a catalyst. nbinno.com
Thionyl Chloride (SOCl₂)1-Tridecanol1-ChlorotridecaneOften in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.
TridecaneChlorine (Cl₂)Mixture of this compound isomersUV light or heat to initiate free-radical reaction.

S<sub>N</sub>2 Reactions in this compound Synthesis

Development of Solvent-Free or Green Chemistry Routes for this compound Synthesis

Modern chemical synthesis places increasing emphasis on "green chemistry," which aims to design processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key principles include maximizing atom economy, using catalysts instead of stoichiometric reagents, and avoiding the use of volatile organic solvents. acs.orgsynthiaonline.com

For the synthesis of this compound, green approaches could include:

Catalytic Routes: The use of catalysts is superior to stoichiometric reagents as it minimizes waste. acs.org The synthesis of 1-chlorotetradecane using a catalyst like N-n-octylalkylpyridinium chloride is an example of a greener approach that can be applied to this compound. nbinno.com Such catalysts can increase reaction efficiency and reduce the need for harsh conditions.

Enzymatic Synthesis: Enzymes are highly specific catalysts that can often eliminate the need for protecting groups and operate in mild, aqueous conditions. acs.org While specific enzymatic routes for this compound are not widely documented, the use of enzymes like pen-acylase in other industrial syntheses demonstrates the potential for developing biocatalytic methods for halogenation. acs.orgsynthiaonline.com

Solvent-Free Conditions: Conducting reactions without a solvent, or in an environmentally benign solvent like water, is a core goal of green chemistry. The industrial synthesis of 1-chlorotetradecane can be performed in a semi-continuous process where water is removed distillatively, minimizing solvent waste. nbinno.com

Optimization of Reaction Conditions for High Purity this compound Production

Optimizing reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness. sigmaaldrich.com This involves systematically adjusting various parameters and analyzing their effect on the reaction outcome. mt.com

Key Parameters for Optimization:

Temperature: Reaction rates are highly sensitive to temperature. For the synthesis of similar chloroalkanes, temperatures around 150°C have been shown to yield high conversion rates. nbinno.com However, higher temperatures can sometimes lead to side reactions, so a balance must be found. mt.com

Catalyst: The choice and concentration of a catalyst can significantly impact reaction speed and selectivity. Machine learning and high-throughput screening are modern approaches used to accelerate the discovery of optimal catalysts. beilstein-journals.org

Reagent Concentration: Adjusting the concentration of reactants can influence the reaction equilibrium and rate. For example, in the synthesis of carboxymethyl cellulose, a related process, the concentration of NaOH was a critical factor in maximizing yield and the degree of substitution. ijcea.org

Reaction Time: The duration of the reaction must be sufficient to allow for completion but short enough to prevent the formation of degradation products.

Purification Method: Post-reaction purification is essential for achieving high purity. A patented method for producing 1-chlorotridecane reported a yield of 93.1% and a purity sufficient to show almost no by-products after vacuum distillation. google.com

The table below summarizes findings from a patented high-yield synthesis of 1-chlorotridecane.

ParameterValue/ResultSource
Product 1-Chlorotridecane google.com
Yield 93.1% google.com
By-product (Tridecane) 0.28% google.com
Purification Technique Vacuum Distillation google.com

This data highlights how careful optimization of the reaction and subsequent purification steps can lead to the production of high-purity this compound with minimal waste.

Elucidation of Chlorotridecane Reaction Mechanisms and Reactivity

Mechanistic Investigations of Substitutional Reactions Involving Chlorotridecane

Substitutional reactions are fundamental to the chemistry of this compound, providing pathways for the introduction of various functional groups. These reactions typically proceed via nucleophilic substitution mechanisms, namely SN1 and SN2. uky.edu The specific mechanism is influenced by the structure of the this compound isomer (primary, secondary, etc.), the nature of the nucleophile, the solvent, and the reaction conditions.

Nucleophilic Substitution (SN2) Reactions:

Primary chlorotridecanes, such as 1-chlorotridecane (B1582154), predominantly undergo SN2 reactions. In this single-step mechanism, a nucleophile attacks the carbon atom bonded to the chlorine from the backside, leading to an inversion of stereochemical configuration. A common example is the synthesis of quaternary ammonium (B1175870) salts, where a tertiary amine acts as the nucleophile, displacing the chloride ion. quora.com Similarly, the reaction of 1-chlorotridecane with triphenylphosphine (B44618) to form (tridecyl)triphenylphosphonium chloride is an SN2 process. quora.com The synthesis of ionic liquids like trihexyl(tetradecyl)phosphonium chloride from trihexylphosphine (B1293673) and 1-chlorotetradecane (B127486) also proceeds through an SN2 mechanism. rsc.orgresearchgate.net

Factors influencing SN2 reactions:

Steric Hindrance: Less sterically hindered electrophiles, like primary haloalkanes, favor SN2 reactions. uky.edu

Nucleophile Strength: Stronger nucleophiles accelerate the rate of SN2 reactions. uky.edu

Solvent: Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. uky.edu

Nucleophilic Substitution (SN1) Reactions:

Secondary and tertiary isomers of this compound can undergo SN1 reactions, which involve a two-step mechanism. The initial and rate-determining step is the cleavage of the carbon-chlorine bond to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the planar carbocation, which can occur from either side, resulting in a racemic mixture of products. The stability of the carbocation is a crucial factor, with more substituted carbocations being more stable and thus favoring the SN1 pathway. uky.edu

Interactive Data Table: Comparison of SN1 and SN2 Reactions for this compound
FeatureSN1 ReactionSN2 Reaction
Mechanism Two-step (carbocation intermediate)One-step (concerted)
Rate Law Rate = k[Alkyl halide]Rate = k[Alkyl halide][Nucleophile]
Substrate Favored by 3° > 2° alkyl halidesFavored by 1° > 2° alkyl halides
Nucleophile Weak nucleophiles are effectiveStrong nucleophiles are required
Stereochemistry RacemizationInversion of configuration
Solvent Polar protic solvents stabilize the carbocationPolar aprotic solvents enhance nucleophilicity

Exploration of Elimination Pathways and Byproduct Formation from this compound

Elimination reactions compete with substitution reactions, particularly under basic conditions and at higher temperatures. In these reactions, a small molecule, typically hydrogen chloride (HCl), is removed from the this compound molecule to form an alkene.

Dehydrohalogenation is a common elimination pathway for this compound. When treated with a strong base, such as potassium hydroxide (B78521) (KOH) in ethanol, this compound can undergo elimination to yield tridecene. For instance, the dehydrohalogenation of 6-chlorotridecane can produce cis- and trans-6-tridecene, although this method often results in a mixture of stereoisomers.

The synthesis of trihexyl(tetradecyl)phosphonium chloride from trihexylphosphine and 1-chlorotetradecane can produce tetradecene isomers as volatile by-products through elimination. researchgate.net Biotic and abiotic elimination reactions of chlorinated paraffins, including chlorotridecanes, have also been observed in environmental settings. researchgate.netresearchgate.net

Byproducts can also arise from side reactions during substitution. For example, in the synthesis of tridecan-7-amine (B1583016) from a halogenated tridecane (B166401) and ammonia, elimination reactions can occur, and over-alkylation can lead to the formation of secondary and tertiary amines.

Radical Reactions and Their Role in this compound Transformations

Radical reactions offer another avenue for the transformation of this compound. These reactions proceed through a chain mechanism involving initiation, propagation, and termination steps. savemyexams.comtransformationtutoring.com

Free-Radical Halogenation:

Alkanes can undergo free-radical substitution with halogens in the presence of ultraviolet (UV) light. savemyexams.comchemtube3d.com This process can be used to synthesize this compound from tridecane. The reaction is initiated by the homolytic cleavage of the chlorine molecule into two chlorine radicals. savemyexams.com A chlorine radical then abstracts a hydrogen atom from the tridecane, forming a tridecyl radical and HCl. This alkyl radical then reacts with another chlorine molecule to produce this compound and a new chlorine radical, which continues the chain reaction. savemyexams.com

A key characteristic of radical halogenation is that it can lead to multiple substitution products. chemguide.co.uk For example, if this compound is subjected to further radical chlorination, dichlorotridecanes, trichlorotridecanes, and more highly chlorinated species can be formed. chemguide.co.uk

Other Radical Processes:

Radical intermediates can also be involved in other transformations. For instance, in certain biological systems, the degradation of chlorinated paraffins may involve radical-mediated pathways. nih.gov While less common than cationic rearrangements, radical rearrangements are also a possibility in complex reaction mixtures. rutgers.edu

Interactive Data Table: Steps in Free-Radical Chlorination of Tridecane
StepGeneral ReactionExample with Tridecane
Initiation X₂ → 2X•Cl₂ --(UV light)--> 2Cl•
Propagation R-H + X• → R• + H-XC₁₃H₂₈ + Cl• → C₁₃H₂₇• + HCl
R• + X₂ → R-X + X•C₁₃H₂₇• + Cl₂ → C₁₃H₂₇Cl + Cl•
Termination X• + X• → X₂Cl• + Cl• → Cl₂
R• + X• → R-XC₁₃H₂₇• + Cl• → C₁₃H₂₇Cl
R• + R• → R-RC₁₃H₂₇• + C₁₃H₂₇• → C₂₆H₅₄

Organometallic Chemistry Applications and Reactions Involving this compound Precursors

Organometallic chemistry involves compounds containing metal-carbon bonds and combines aspects of inorganic and organic chemistry. wikipedia.orgdokumen.pubwiley-vch.de this compound and similar haloalkanes serve as important precursors in the synthesis of various organometallic reagents.

One of the most common applications is in the formation of Grignard reagents. By reacting this compound with magnesium metal in an ether solvent, a tridecylmagnesium chloride solution can be prepared. This organomagnesium compound is a powerful nucleophile and base, widely used in organic synthesis to form new carbon-carbon bonds.

Similarly, organolithium reagents can be synthesized from this compound. The reaction of this compound with lithium metal results in the formation of tridecyllithium. These reagents are also highly reactive nucleophiles and bases.

This compound can also be used in the synthesis of organoboranes. For example, the deborylative alkylation of a triborylated octane (B31449) derivative with 1-bromo-6-chlorohexane (B1265839) has been reported, demonstrating the utility of haloalkanes in constructing complex organoboron compounds. core.ac.uk

Furthermore, this compound is a precursor in the synthesis of certain olefin metathesis catalysts. uwindsor.ca These catalysts, often based on ruthenium or molybdenum, are pivotal in modern organic synthesis for the formation of carbon-carbon double bonds. uwindsor.ca

Advanced Derivatization Strategies for Chlorotridecane

Derivatization for Enhanced Analytical Detection and Separation

The direct analysis of long-chain chloroalkanes like chlorotridecane can be challenging due to their physicochemical properties. lcms.cz These compounds lack strong chromophores, making them difficult to detect using common High-Performance Liquid Chromatography (HPLC) with UV-Visible detectors. mdpi.comnih.gov While amenable to Gas Chromatography (GC), derivatization can improve chromatographic behavior and detection sensitivity, especially when trace-level quantification is required. sigmaaldrich.comjfda-online.com Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method. researchgate.net

For GC-based methods, particularly GC-Mass Spectrometry (GC-MS), derivatization is often employed to increase the volatility and thermal stability of an analyte. sigmaaldrich.comjfda-online.com In the case of this compound, this typically involves a two-step process: first, the this compound is converted into a more reactive intermediate (e.g., an alcohol or amine) via nucleophilic substitution, and then this new functional group is derivatized. For example, after converting this compound to tridecanol, silylation agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen on the alcohol's hydroxyl group, yielding a more volatile and less polar silyl (B83357) ether that exhibits improved chromatographic peak shape. sigmaaldrich.com

For HPLC analysis, derivatization is crucial for introducing a UV-absorbing or fluorescent tag onto the molecule. mdpi.comjasco-global.com This "pre-column" derivatization is performed before the sample is injected into the HPLC system. jasco-global.com Since this compound itself is not amenable to direct derivatization for this purpose, it must first be converted to a nucleophilic species, such as tridecylamine. This amine derivative can then react with a labeling agent. Common derivatizing agents for amines include 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA), which react with primary and secondary amines to form highly fluorescent adducts, enabling sensitive detection. mdpi.comresearchgate.netjasco-global.com

Analytical TechniqueRationale for DerivatizationPrecursor from this compoundDerivatization ReactionDerivatizing Agent ExampleResulting Derivative for Analysis
GC-MS Improve volatility and chromatographic behavior. sigmaaldrich.comTridecanolSilylationN-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Tridecyl-TBDMS ether
HPLC-UV/Fluorescence Introduce a chromophore or fluorophore for detection. mdpi.comresearchgate.netTridecylamineAmine Labeling9-fluorenylmethyl chloroformate (FMOC-Cl)FMOC-tridecylamine

Functional Group Interconversion and Modification of this compound

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uksolubilityofthings.com this compound is an excellent substrate for such transformations because the chloride atom is a competent leaving group in nucleophilic substitution reactions. cymitquimica.com This reactivity allows the tridecyl carbon skeleton to be incorporated into a wide variety of compound classes.

The primary mechanism for the functional group interconversion of this compound is nucleophilic substitution (SN1 or SN2), where a nucleophile attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion. scribd.com The choice of nucleophile dictates the resulting functional group.

Key interconversions include:

Synthesis of Alcohols: Reaction with hydroxide (B78521) ions (from sources like sodium hydroxide) converts this compound to 1-tridecanol. solubilityofthings.com

Synthesis of Ethers: The Williamson ether synthesis, reacting this compound with an alkoxide (e.g., sodium methoxide), yields an ether (e.g., 1-methoxytridecane). libretexts.org

Synthesis of Amines: Treatment with ammonia, or primary/secondary amines, can produce primary, secondary, or tertiary tridecylamines. msu.edu

Synthesis of Nitriles: Reaction with sodium or potassium cyanide is a common method for producing tetradecanenitrile, which extends the carbon chain by one atom. vanderbilt.edu

Synthesis of Azides: Using sodium azide (B81097) (NaN₃) as the nucleophile results in the formation of 1-azidotridecane, a versatile intermediate that can be readily reduced to a primary amine. vanderbilt.edu

Synthesis of Sulfonates: While this compound itself is an alkyl halide, alcohols derived from it can be converted to sulfonates (tosylates, mesylates), which are even better leaving groups than chloride for subsequent substitution reactions. vanderbilt.eduub.edu

NucleophileReagent ExampleProduct Functional GroupProduct Name ExampleReaction Type
HydroxideSodium Hydroxide (NaOH)Alcohol1-TridecanolNucleophilic Substitution
AlkoxideSodium Methoxide (NaOCH₃)Ether1-MethoxytridecaneNucleophilic Substitution (Williamson Synthesis)
AmmoniaAmmonia (NH₃)Primary AmineTridecylamineNucleophilic Substitution
CyanidePotassium Cyanide (KCN)NitrileTetradecanenitrileNucleophilic Substitution
AzideSodium Azide (NaN₃)Azide1-AzidotridecaneNucleophilic Substitution

Preparation of Complex Molecular Architectures from this compound Precursors

This compound is not only subject to functional group interconversion but also serves as a valuable starting material for building more complex molecules, primarily through the formation of new carbon-carbon bonds. solubilityofthings.comnbinno.com This is most effectively achieved by first converting this compound into an organometallic reagent. bdu.ac.in

The reaction of this compound with reactive metals like magnesium or lithium results in the formation of highly nucleophilic organometallic compounds. msu.edu

Grignard Reagent: Reacting this compound with magnesium turnings in an ether solvent produces tridecylmagnesium chloride (a Grignard reagent). bdu.ac.in

Organolithium Reagent: Reaction with lithium metal yields tridecyllithium. bdu.ac.in

These organometallic reagents are powerful carbon-based nucleophiles that readily react with a variety of electrophiles, enabling the construction of larger and more intricate molecular architectures. bdu.ac.inmsu.edu

Key synthetic applications include:

Reaction with Aldehydes and Ketones: Grignard or organolithium reagents derived from this compound can add to the carbonyl carbon of aldehydes and ketones. msu.edumsu.edu Reaction with formaldehyde (B43269) produces a primary alcohol with a fourteen-carbon chain, while other aldehydes yield secondary alcohols, and ketones produce tertiary alcohols. msu.edu

Reaction with Esters: The addition of two equivalents of a tridecyl-organometallic reagent to an ester results in the formation of a tertiary alcohol containing two tridecyl groups attached to the former carbonyl carbon. saskoer.ca

Corey-House Synthesis: Tridecyllithium can be converted into a lithium dialkylcuprate (a Gilman reagent). This less reactive organometallic reagent is ideal for undergoing coupling reactions with other alkyl halides to form new carbon-carbon bonds, a process known as the Corey-House synthesis. bibliotekanauki.pl This allows for the precise joining of the tridecyl group to another alkyl fragment.

This compound-Derived PrecursorReaction Partner (Electrophile)General ReactionResulting Molecular Architecture
Tridecylmagnesium Chloride (Grignard Reagent)Ketone (e.g., Acetone)Nucleophilic addition to carbonylTertiary Alcohol (e.g., 2-Methyl-2-pentadecanol)
Tridecylmagnesium Chloride (Grignard Reagent)Ester (e.g., Ethyl Acetate)Double nucleophilic addition to acyl groupTertiary Alcohol with two tridecyl groups
Lithium di(tridecyl)cuprate (Gilman Reagent)Alkyl Halide (e.g., Bromoethane)Corey-House SynthesisExtended Alkane (e.g., Pentadecane)

Applications of Chlorotridecane in Advanced Chemical Synthesis

Chlorotridecane as a Key Synthetic Intermediate in Organic Chemistry

This compound is a valuable synthetic intermediate in organic chemistry, primarily utilized in reactions where the introduction of a tridecyl group is desired. askiitians.com Its chlorine atom serves as a reactive site for nucleophilic substitution reactions, allowing for the attachment of various functional groups. This reactivity makes it a crucial starting material for the synthesis of more complex molecules. researchgate.net

The long alkyl chain of this compound influences the physical and chemical properties of the resulting compounds, often imparting increased lipophilicity. This property is particularly important in the synthesis of molecules designed to interact with nonpolar environments. Synthetic intermediates are stable products that are prepared, isolated, and then used as starting materials for subsequent synthetic steps. askiitians.com The versatility of this compound allows chemists to strategically incorporate the tridecyl moiety into a wide range of molecular architectures to achieve specific functions and properties.

Role of this compound in the Synthesis of Specialized Surfactant and Emulsifier Compounds

This compound plays a significant role in the synthesis of specialized surfactants and emulsifiers due to its amphiphilic precursor nature. solubilityofthings.comsanyo-chemical-solutions.com Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. aocs.org The synthesis of these compounds often involves the reaction of the chlorine atom in this compound with hydrophilic moieties.

For instance, this compound can be used to alkylate hydrophilic head groups, such as amines or polyethylene (B3416737) glycols, to produce cationic or non-ionic surfactants, respectively. The resulting amphiphilic molecules possess a hydrophobic tridecyl tail and a hydrophilic head, enabling them to stabilize emulsions by adsorbing at the oil-water interface. aocs.org The specific structure of the surfactant, including the length of the alkyl chain derived from this compound, influences its emulsifying properties and its effectiveness in various applications, from industrial processes to consumer products. bibliotekanauki.plchemmethod.com The formation of a stable emulsion is critical in many formulations, and the use of this compound as a synthetic precursor allows for the tailoring of surfactant properties to meet specific needs. mdpi.com

Utilization of this compound in Ionic Liquid Synthesis and Characterization

This compound is utilized in the synthesis of a specific class of ionic liquids (ILs) known as surface-active ionic liquids (SAILs). ua.pt Ionic liquids are salts with melting points below 100°C, and they are considered "green solvents" in many chemical reactions. olemiss.eduwiserpub.comresearchgate.net The synthesis of these SAILs often involves the quaternization of a nitrogen-containing heterocyclic compound, such as an imidazole (B134444) or a pyridine (B92270) derivative, with this compound. ua.pt

This reaction introduces the long tridecyl alkyl chain onto the cationic part of the ionic liquid, imparting surface-active properties. ua.pt The resulting SAILs exhibit unique aggregation behavior in aqueous solutions, forming micelles at specific concentrations. The characterization of these SAILs involves determining their critical micelle concentration (CMC) and their thermal properties. ua.pt The ability to tailor the structure of the cation with long alkyl chains like the one from this compound allows for the fine-tuning of the physicochemical properties of the resulting ionic liquids for various applications. mdpi.commdpi.com

Exploitation of this compound in Microemulsion System Development and Phase Behavior Studies

This compound is employed as the oil phase in the formulation and study of microemulsion systems. nih.gov Microemulsions are thermodynamically stable, isotropic mixtures of oil, water, and surfactant. mdpi.com These systems are of significant interest in various fields, including pharmaceuticals and enhanced oil recovery, due to their ability to solubilize large amounts of both oil and water. scialert.netdntb.gov.ua

In research, this compound is often used as a model oil to investigate the phase behavior of ternary systems containing a nonionic surfactant and water. nih.gov The phase behavior of these systems is highly dependent on factors such as temperature and the composition of the mixture. nih.govmdpi.com By systematically varying these parameters, researchers can construct phase diagrams that map out the different phases, such as oil-in-water (O/W) microemulsions, water-in-oil (W/O) microemulsions, and bicontinuous structures. nih.gov These studies, which utilize this compound, provide fundamental insights into the interactions between the components of the microemulsion and are crucial for the design of effective microemulsion formulations for specific applications. nih.gov

Contributions of this compound in the Synthesis of Advanced Materials, e.g., Nanosheets

This compound has been identified as a key component in the synthesis of certain advanced materials, such as two-dimensional (2D) tin telluride (SnTe) nanosheets. researchgate.net The synthesis of these nanomaterials often occurs through a colloidal process where the choice of ligands and solvent plays a critical role in controlling the shape and uniformity of the resulting nanostructures. researchgate.netspringerprofessional.de

In the synthesis of SnTe nanostructures, it was observed that the presence of haloalkanes, specifically chlorotetradecane (a close structural analog to this compound), was crucial for obtaining well-defined 2D nanostripes. researchgate.net In the absence of such haloalkanes, only agglomerated particles were formed. researchgate.net This suggests that this compound and similar compounds play a vital role in directing the growth of the nanocrystals into a 2D morphology. Halogenated compounds can influence both the nucleation and ripening stages of nanostructure formation. researchgate.net The use of this compound in these advanced synthesis protocols highlights its role in enabling the creation of novel materials with unique electronic and optical properties. mdpi.comresearchgate.netrsc.orgmdpi.com

Advanced Analytical Methodologies for Chlorotridecane Characterization and Quantification

Spectroscopic Characterization of Chlorotridecane

Spectroscopy is a cornerstone for the molecular structure elucidation of organic compounds. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational spectroscopy (FTIR and Raman) provide detailed information about the atomic connectivity, molecular mass, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules, including the various isomers of this compound. ntnu.noresearchgate.net It provides detailed information about the chemical environment of individual carbon and hydrogen atoms within the molecule. jchps.com By analyzing ¹H and ¹³C NMR spectra, it is possible to confirm the tridecane (B166401) backbone and pinpoint the exact location of the chlorine atom.

In a ¹H NMR spectrum of a monothis compound isomer, the proton attached to the same carbon as the chlorine atom (the α-carbon) would exhibit a characteristic downfield chemical shift, typically in the range of 3.5-4.0 ppm, due to the electron-withdrawing effect of the chlorine. The integration of this signal corresponds to the single proton at that position. Protons on adjacent carbons (β-protons) would also experience a lesser downfield shift.

In the ¹³C NMR spectrum, the carbon atom directly bonded to the chlorine atom would show a significant downfield shift (typically 50-70 ppm) compared to the other aliphatic carbons in the chain. The specific chemical shifts of the α, β, and γ carbons relative to the chlorine atom are diagnostic for determining the isomer. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively establish the connectivity between protons and carbons, confirming the substitution pattern. weebly.com

Hypothetical NMR Data for 1-Chlorotridecane (B1582154) This table outlines the expected chemical shifts for 1-chlorotridecane based on general principles and data for analogous long-chain chloroalkanes.

NucleusPositionExpected Chemical Shift (δ, ppm)Multiplicity
¹HCH ₂-Cl (C1)~3.54Triplet
¹HCH ₂-CH₂Cl (C2)~1.75Quintet
¹H-(CH ₂)₁₀- (C3-C12)~1.26Multiplet
¹H-CH ₃ (C13)~0.88Triplet
¹³CC H₂-Cl (C1)~45.0
¹³CC H₂-CH₂Cl (C2)~32.5
¹³CC H₂-C₂H₄Cl (C3)~29.0
¹³C-(C H₂)₇- (C4-C10)~29.7
¹³CC H₂-CH₂CH₃ (C11)~31.9
¹³CC H₂-CH₃ (C12)~22.7
¹³C-C H₃ (C13)~14.1

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. wikipedia.org When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it becomes an indispensable tool for identifying and quantifying compounds in complex mixtures. mdpi.com For halogenated compounds like this compound, specific ionization techniques can be leveraged to achieve remarkable sensitivity and selectivity. researchgate.net

Electron Capture Negative Ionization (ECNI-MS) is a soft ionization technique that is particularly well-suited for analyzing electrophilic molecules, such as those containing chlorine atoms. gcms.czwikipedia.org In contrast to harsher methods like electron ionization (EI), ECNI uses low-energy electrons that are captured by the analyte molecule to form a negative ion. nih.gov This process results in minimal fragmentation, often producing an intense molecular ion peak (M⁻), which provides unambiguous molecular weight information. nih.gov This high selectivity minimizes background noise from matrix components that are not electrophilic, leading to very low detection limits. wikipedia.orgnih.gov The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in two distinct molecular ion peaks (M⁻ and M+2⁻), which serves as a definitive confirmation of the presence of a single chlorine atom in the molecule.

Expected Mass Spectrometry Data for this compound

TechniqueIonization ModeCharacteristic Ion(s)Significance
GC-EI-MSPositive[M-Cl]⁺, various CₓHᵧ⁺ fragmentsProvides structural information through fragmentation patterns but may have a weak or absent molecular ion.
GC-ECNI-MSNegative[M]⁻, [M+2]⁻Highly sensitive and selective. Provides clear molecular weight from the molecular anion and confirmation of chlorine via the isotopic pattern. wikipedia.orgnih.gov
LC-MSVaries[M+H]⁺, [M+Na]⁺, etc.Useful for analyzing this compound derivatives or in complex matrices where GC is not suitable. researchgate.net

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular "fingerprint" by probing the vibrations of chemical bonds. photometrics.nethoriba.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule. wikipedia.org For this compound, the FTIR spectrum is dominated by absorptions corresponding to the alkane backbone. Key features include strong C-H stretching vibrations just below 3000 cm⁻¹, CH₂ scissoring (bending) vibrations around 1465 cm⁻¹, and CH₃ bending vibrations near 1375 cm⁻¹. The most diagnostic peak for confirming the presence of the chloro-substituent is the C-Cl stretching vibration, which typically appears in the region of 800-600 cm⁻¹. The exact frequency can give clues about the conformation of the molecule and whether the chlorine is on a primary or secondary carbon.

Raman spectroscopy is a light scattering technique. horiba.com While C-H stretching and bending modes are also visible in the Raman spectrum of this compound, the C-Cl stretch is often a strong and easily identifiable peak. Raman spectroscopy can be particularly useful for analyzing samples with minimal preparation and is less susceptible to interference from water, making it suitable for certain sample types. chemicalbook.com

Characteristic Vibrational Frequencies for this compound Data is based on general values for long-chain alkanes and chloroalkanes, with specific values referenced from the analogous compound, 1-chlorotetradecane (B127486). chemicalbook.comspectrabase.com

Vibrational ModeFTIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Bond
Asymmetric C-H Stretch~2925~2925C-H in CH₂
Symmetric C-H Stretch~2855~2855C-H in CH₂
CH₂ Scissoring~1467~1467C-H
C-C Skeletal Vibrations1150-8501150-850C-C
C-Cl Stretch~650~650C-Cl

Mass Spectrometry (MS) Techniques for this compound Analysis, including Electron Capture Negative Ionization (ECNI-MS)

Chromatographic Separations of this compound and its Derivatives

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. libretexts.org The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. For a semi-volatile compound like this compound, gas and liquid chromatography are the primary methods used.

Gas chromatography (GC) is the premier technique for separating and analyzing volatile and semi-volatile organic compounds like this compound. sigmaaldrich.com In GC, a gaseous mobile phase transports the vaporized sample through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. libretexts.org

Method development for this compound analysis typically involves optimizing several key parameters:

Column Selection : A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is commonly used. These columns separate compounds primarily based on their boiling points.

Temperature Program : An oven temperature program is employed, starting at a lower temperature and ramping up to a higher temperature. This allows for the sharp elution of more volatile components while ensuring that less volatile compounds like this compound elute in a reasonable time with good peak shape.

Detector : The choice of detector is critical for sensitivity. While a Flame Ionization Detector (FID) is a universal detector for organic compounds, an Electron Capture Detector (ECD) is highly specific and exceptionally sensitive to halogenated compounds. epa.gov The presence of chlorine makes this compound an ideal candidate for analysis by GC-ECD, allowing for quantification at very low concentrations. epa.govchromatographyonline.com

Typical GC Parameters for Chlorinated Hydrocarbon Analysis Based on U.S. EPA Method 8121 for Chlorinated Hydrocarbons. epa.gov

ParameterSettingPurpose
Column 30 m x 0.53 mm ID fused silica (B1680970) open-tubular (e.g., DB-5)Provides good resolution and selectivity for semi-volatile compounds. epa.gov
Carrier Gas Nitrogen or HeliumInert mobile phase to carry the analyte through the column.
Injector Temp. 200-250 °CEnsures rapid and complete vaporization of the sample.
Oven Program e.g., 60°C hold 2 min, ramp 10°C/min to 280°C, hold 5 minSeparates compounds based on boiling point and ensures elution of this compound.
Detector Electron Capture Detector (ECD)Provides high sensitivity and selectivity for the chlorinated analyte. epa.gov
Detector Temp. 300-320 °CPrevents condensation of analytes in the detector.

While GC is often the method of choice for this compound itself, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers a powerful alternative, especially for analyzing its potential degradation products or derivatives that may be less volatile or thermally unstable. technologynetworks.com LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. elgalabwater.comcreative-proteomics.com

For a relatively non-polar molecule like this compound, reversed-phase HPLC is the most common approach. This technique uses a non-polar stationary phase (e.g., C18- or C8-bonded silica) and a polar mobile phase (e.g., a mixture of water with methanol (B129727) or acetonitrile). creative-proteomics.com More non-polar analytes interact more strongly with the stationary phase and thus have longer retention times.

The utility of LC is greatly enhanced when it is coupled with mass spectrometry (LC-MS). thermofisher.com This combination allows for the separation of complex mixtures by LC, followed by the highly sensitive and selective detection and identification of this compound and related compounds by the mass spectrometer. researchgate.net LC-MS is particularly valuable for analyzing environmental or biological samples where the matrix can be complex. researchgate.netnih.gov

Gas Chromatography (GC) Method Development and Optimization for this compound

Quantitative Analytical Methods for this compound in Research Matrices

The quantitative analysis of this compound in various research matrices is predominantly accomplished as part of the broader analysis of Short-Chain Chlorinated Paraffins (SCCPs), which are complex technical mixtures of polychlorinated n-alkanes with carbon chain lengths from C10 to C13. researchgate.netcapes.gov.br The inherent complexity of these mixtures, which can contain thousands of constitutional isomers and congeners, presents a significant analytical challenge. researchgate.netcapes.gov.br Consequently, methods rarely focus on a single this compound isomer but rather quantify it within the C13 homologue group or as part of the total SCCP concentration.

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the quantification of this compound-containing mixtures. capes.gov.br Specifically, gas chromatography with electron capture negative ionization mass spectrometry (GC-ECNI-MS) is frequently employed due to its high sensitivity and selectivity for halogenated compounds. nih.govnih.gov This method allows for the differentiation of homologue groups based on their mass-to-charge ratios, although it does not typically resolve individual isomers. researchgate.net

A primary difficulty in achieving accurate quantification is the lack of individual, pure analytical standards for most this compound congeners. researchgate.netresearchgate.net Analysts often rely on commercial SCCP mixtures as calibration standards. However, the exact composition and degree of chlorination of the standard can differ significantly from that of the environmental or biological sample, leading to quantification errors. nih.gov To address this, improved quantification procedures have been developed. One such procedure compensates for the differences in response factors between reference standards and the CP pattern in a sample, demonstrating a linear correlation between the total response factor of an SCCP mixture and its chlorine content. nih.gov This advancement reduces the dependency on having a perfectly matching calibration standard. nih.gov

Sample preparation is a critical step that varies depending on the matrix. For biological samples such as plant tissues, the process typically involves homogenization, freeze-drying, grinding, and subsequent solvent extraction followed by a multi-step cleanup procedure to remove interfering lipids and other co-extracted substances. nih.gov For environmental matrices like fish liver or sediment, extensive cleanup of the initial extract is also essential to ensure reliable quantification. nih.govnormandata.eunih.gov

The use of internal standards is common practice to correct for variations in sample preparation and instrument response. While not specific to this compound, related compounds like 1-chlorotetradecane are used as internal standards in the analysis of other chlorinated hydrocarbons, highlighting the applicability of this approach. researchdata.edu.auuco.es

The performance of these quantitative methods is evaluated by parameters such as the limit of detection (LOD) and limit of quantification (LOQ). While specific LOD/LOQ values for individual this compound congeners are not widely reported due to the nature of SCCP analysis, methods for analyzing other organochlorine compounds in matrices like water and sediment have achieved method detection limits in the low µg/L and µg/g range, respectively. nih.gov For highly sensitive GC-MS applications, detection limits can be in the low picogram (pg) range. nih.gov

Research Findings on SCCP (C10-C13) Quantification

The following tables summarize the analytical approaches and representative findings from studies involving the quantification of SCCPs, the group to which this compound belongs.

Table 1: Overview of Analytical Methods for SCCP Quantification

Analytical TechniqueIonization ModeCommon ApplicationKey ChallengeReference
Gas Chromatography-Mass Spectrometry (GC-MS)Electron Capture Negative Ionization (ECNI)Environmental samples (sediment, biota), biological tissuesCo-elution of isomers, lack of individual standards capes.gov.brnih.gov
High-Resolution GC-MS (HRGC-MS)Electron Capture Negative Ionization (ECNI)Environmental samples for congener group quantificationComplexity of chromatograms, requires advanced data analysis
Liquid Chromatography-Mass Spectrometry (LC-MS)Electrospray Ionization (ESI)Food samples, environmental matricesMatrix effects, different adduct formation

Table 2: Illustrative Performance Data for Organochlorine Analysis in Environmental Matrices

This table provides an example of typical detection and quantification limits achieved for organochlorine compounds in environmental research, which can be considered indicative of the performance expected for this compound analysis within SCCP mixtures.

MatrixCompound ClassMethodMethod Detection Limit (MDL)Limit of Quantification (LOQ)Reference
WaterOrganochlorine PesticidesGC-ECD0.001–0.005 µg/L0.002–0.016 µg/L nih.gov
SedimentOrganochlorine PesticidesGC-ECD0.001–0.005 µg/g0.003–0.017 µg/g nih.gov
Fish LiverSCCPs (C10-C13)GC-ECNI-MSNot specifiedNot specified nih.gov

Computational Studies on Chlorotridecane

Quantum Chemical Calculations for Prediction of Chlorotridecane Reactivity and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule like this compound. scienceopen.commdpi.com These methods solve approximations of the Schrödinger equation to describe the electronic structure, which in turn governs reactivity and conformational preferences. scienceopen.comnrel.gov

Reactivity Prediction:

The reactivity of this compound is largely dictated by the C-H and C-Cl bonds. DFT calculations can be employed to predict the bond dissociation energies (BDEs) for these bonds. The position of the chlorine atom on the tridecane (B166401) chain significantly influences the BDEs of adjacent C-H bonds, thereby affecting the molecule's susceptibility to various reactions, such as oxidation. For instance, studies on the atmospheric degradation of SCCPs by hydroxyl (•OH) radicals have utilized DFT to calculate reaction rate constants (kOH). acs.orgresearchgate.netnih.gov These calculations reveal that the activation energy for H-abstraction by •OH is a key factor in determining the atmospheric persistence of these compounds. acs.orgresearchgate.netnih.gov

In a study on various SCCPs, the M06-2X functional with a 6-311+G(3df,2pd) basis set, combined with B3LYP/6-311+G(d,p) for geometry optimization, was found to be an effective method for predicting kOH values. researchgate.netnih.gov The results showed that the rate of reaction with •OH radicals is influenced by the degree of chlorination. acs.orgresearchgate.net For a monochlorinated alkane like this compound, the reactivity would be expected to be higher than for more heavily chlorinated paraffins. A quantitative structure-activity relationship (QSAR) model developed from these DFT calculations showed a negative correlation between the logarithm of the reaction rate constant (logkOH) and the percentage of chlorine substitution. acs.orgresearchgate.net

Conformational Analysis:

This compound, being a flexible long-chain alkane, can exist in numerous conformations due to rotation around its C-C single bonds. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers between them. nih.gov The most stable conformations are typically those that minimize steric hindrance. For a simple n-alkane like butane, the anti conformation, where the terminal methyl groups are 180° apart, is the most stable. nih.gov Similarly, for this compound, the extended, all-anti conformation of the carbon backbone is expected to be a low-energy state.

Table 1: Predicted Reactivity and Conformational Data for Chlorinated Alkanes This table presents illustrative data from computational studies on short-chain chlorinated paraffins (SCCPs) and related alkanes, as specific data for this compound is limited.

ParameterCompound/ClassComputational MethodPredicted ValueReference
kOH (cm³/molecule·s) at 298 K1-Chlorodecane (B1663957) (as a model for SCCPs)DFT (M06-2X/6-311+G(3df,2pd)//B3LYP/6-311+G(d,p))~42.3 s⁻¹ (metabolic rate constant by CYPs) gdut.edu.cn
logkOH vs. Cl% CorrelationSCCPsQSAR based on DFTNegative correlation acs.orgresearchgate.net
Conformational Energy Difference (Anti vs. Gauche)n-ButaneQuantum Chemistry~0.9 kcal/mol nih.gov
Dominant Conformation in Vacuumn-Alkanes (C11-C22)Molecular SimulationsElongated (mostly trans dihedrals) nih.gov

Molecular Dynamics Simulations to Understand this compound Behavior in Different Environments

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions with their surroundings. nih.gov For this compound, MD simulations can reveal how it behaves in various environments, such as in water, in contact with lipid membranes, or in partitioning between different phases.

Behavior in Aqueous and Organic Phases:

Due to its long alkyl chain, this compound is a hydrophobic molecule with low water solubility. MD simulations can be used to calculate its free energy of hydration and solvation in organic solvents like octanol. These calculations are crucial for predicting its partitioning behavior, such as the octanol-water partition coefficient (Kow), a key parameter in environmental fate modeling. aip.org Simulations of n-alkanes in water show that they tend to adopt more compact conformations to minimize their contact with water molecules. nih.gov

Interaction with Lipid Bilayers:

As a lipophilic compound, this compound is expected to readily partition into the lipid bilayers of cell membranes. MD simulations of SCCPs with lipid membranes, such as those composed of dipalmitoylphosphatidylcholine (DPPC), have shown that these molecules can easily enter the membrane from the aqueous phase and tend to aggregate within the bilayer. researchgate.netnih.gov The presence of SCCPs within the membrane leads to significant structural perturbations, including a decrease in density, increased disorder, and a rougher membrane surface. researchgate.netnih.gov These changes can affect the integrity and permeability of the cell membrane, which may be a mechanism of their toxicity. researchgate.netnih.gov For this compound, similar behavior would be anticipated, with the tridecyl chain anchoring the molecule within the hydrophobic core of the membrane.

Table 2: Findings from Molecular Dynamics Simulations of Chlorinated Paraffins and Related Molecules This table summarizes findings from MD simulations on SCCPs, which are analogous to this compound.

System StudiedSimulation FocusKey FindingsReference
SCCPs and DPPC Lipid BilayerMembrane InteractionSCCPs readily enter and aggregate within the lipid bilayer, causing increased disorder and permeability. researchgate.netnih.gov
n-Alkanes in WaterSolvation BehaviorAlkanes adopt more compact conformations to minimize contact with water. nih.gov
n-Alkanes in Octanol-WaterPartitioningMD simulations can be used to calculate free energies of solvation and predict Kow. aip.org
SCCPs in Lipid BilayersStructural PerturbationsBinding of SCCPs leads to a less dense and rougher lipid layer. researchgate.netnih.gov

Predictive Modeling of this compound Interactions and Binding Affinities

Predictive modeling, often employing machine learning and QSAR approaches, can be used to estimate the binding affinity of this compound to biological macromolecules, such as proteins. arxiv.orgu-strasbg.fr This is particularly relevant for assessing its potential to act as an endocrine disruptor by interacting with nuclear receptors. nih.govnih.gov

Given its lipophilic nature, this compound may bind to the ligand-binding pockets of various nuclear receptors, which are known targets for many persistent organic pollutants. nih.govnih.gov While direct predictive modeling studies for this compound are not available, models developed for other lipophilic compounds can provide insights. For example, machine learning models have been successfully developed to predict the agonistic and antagonistic activities of small molecules towards a range of human nuclear receptors. nih.govnih.gov These models typically use molecular fingerprints as descriptors and are trained on large datasets of compounds with known activities. nih.govnih.gov A user-friendly web server, NR-ToxPred, has been developed to predict the binding of chemicals to nine different nuclear receptors using such models. nih.gov Applying such a tool to this compound could provide a preliminary assessment of its potential to interact with these receptors.

The binding affinity is often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Predictive models can be built to estimate these values based on the compound's structure. For instance, a simple contact-based protein-ligand binding affinity predictor, PRODIGY, has been developed that uses the number of interatomic contacts and intermolecular electrostatic energy to estimate binding affinity. bioexcel.eu

Table 3: Illustrative Predictive Models for Binding Affinity This table provides examples of predictive modeling approaches that could be applied to this compound.

Model TypeTargetMethodologyPotential Application to this compoundReference
Machine Learning ClassifiersHuman Nuclear ReceptorsEnsemble models using molecular fingerprints (e.g., ECFP4, MACCS).Predicting agonistic/antagonistic activity. nih.govnih.gov
Contact-Based Affinity Predictor (PRODIGY)Protein-Ligand ComplexesCounts interatomic contacts and calculates intermolecular electrostatic energy.Estimating binding free energy to specific protein targets. bioexcel.eu
3D-QSARVarious ReceptorsRelates 3D molecular fields to biological activity.Predicting binding affinity based on shape and electronic properties. researchgate.net

Computational Toxicology and Environmental Risk Assessment of this compound

Computational toxicology utilizes in silico methods to predict the adverse effects of chemicals on human health and the environment, thereby supporting risk assessment. altex.orgdntb.gov.uafrontiersin.org For this compound, as a member of the SCCP family, these methods are crucial for evaluating its potential for persistence, bioaccumulation, and toxicity (PBT).

Computational Toxicology (QSAR):

QSAR models are a cornerstone of computational toxicology. acs.org They establish a mathematical relationship between the chemical structure and a toxicological endpoint. For aquatic toxicity of chlorinated alkanes, QSAR models have been developed that correlate toxicity with hydrophobicity, as represented by the octanol-water partition coefficient (log Kow). acs.org One study found a strong correlation between the in vitro cytotoxicity of chlorinated alkanes to Chinese hamster ovary (CHO) cells and their log Kow values, as well as their in vivo acute toxicity to fish. acs.org This suggests that the toxicity of compounds like this compound in aquatic organisms can be predicted based on their physicochemical properties.

Physiologically Based Pharmacokinetic (PBPK) models are another important tool in computational toxicology. acs.org These models simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. A PBPK model for SCCPs, MCCPs, and LCCPs in rats and humans has been developed, which highlighted the importance of biliary excretion in their elimination and estimated long half-lives in the human body, particularly for SCCPs. acs.org

Environmental Risk Assessment:

Environmental risk assessment for chemicals like this compound involves evaluating their fate and transport in the environment and the potential for exposure and adverse effects in ecological receptors. europa.euepa.gov Multimedia environmental fate models, such as the EUSES model and the BETR-Global model, are used to predict the distribution of persistent organic pollutants in different environmental compartments (air, water, soil, biota). canada.canih.gov These models use physicochemical properties like vapor pressure, water solubility, and Kow, which can be estimated using computational methods if experimental data are lacking. For SCCPs, such models have been used to assess their long-range transport potential and accumulation in remote environments. nih.gov

Table 4: Computational Toxicology and Environmental Risk Assessment Models for Chlorinated Paraffins This table presents models used for SCCPs, which are relevant for assessing the risks of this compound.

Model/ApproachPurposeKey Input ParametersIllustrative Finding for SCCPsReference
QSAR for Aquatic ToxicityPredicting acute toxicity to fish.log Kow, in vitro cytotoxicity data.Toxicity correlates strongly with hydrophobicity. acs.org
PBPK ModelsSimulating ADME in rats and humans.Partition coefficients, metabolic rates, physiological parameters.Long half-lives in humans, with biliary excretion being a key elimination pathway. acs.org
EUSES (European Union System for the Evaluation of Substances)Environmental exposure and risk assessment.Physicochemical properties, release scenarios.Used to predict environmental concentrations of LCCPs. canada.ca
BETR-GlobalModeling global fate and transport.Emission estimates, partition coefficients, degradation half-lives.Simulates the global dispersion of CPs. nih.gov

Development of Reaction Mechanism Models and Simulations for this compound Transformations

Understanding the transformation of this compound in the environment and in biological systems is key to assessing its persistence and the potential toxicity of its metabolites. Computational models can be developed to simulate the pathways and kinetics of these transformation reactions.

Environmental Degradation:

As mentioned in section 7.1, DFT calculations have been used to model the reaction of SCCPs with atmospheric •OH radicals, which is a primary degradation pathway in the air. acs.orgresearchgate.netnih.gov These models can identify the most likely sites of H-abstraction and calculate the corresponding reaction barriers, providing insights into the degradation kinetics. acs.orgresearchgate.netnih.gov For this compound, H-abstraction is expected to be the dominant initial step in its atmospheric oxidation.

Biotransformation:

In biological systems, this compound can be metabolized by enzymes such as cytochrome P450 (CYPs). gdut.edu.cn DFT calculations have been employed to study the metabolic mechanism of 1-chlorodecane by CYPs, serving as a model for SCCPs. gdut.edu.cn The results indicated that hydroxylation via H-abstraction is the dominant metabolic pathway, with dechlorination being unlikely. gdut.edu.cn The study also predicted a high rate constant for this metabolic process. gdut.edu.cn Recent in vitro studies with rat hepatic subcellular fractions have identified several biotransformation pathways for CP congeners, including hydroxylation, oxidation to carbonyls and carboxylic acids, and C-C bond cleavage. nih.gov These experimental findings can be used to build and validate computational models of this compound biotransformation. These models can help in predicting the structures of potential metabolites, which may have different toxicological profiles than the parent compound.

Table 5: Computational Models for Chlorinated Paraffin Transformations This table outlines computational approaches used to study the degradation and biotransformation of SCCPs.

Transformation ProcessComputational MethodKey Findings for SCCPs/AnaloguesReference
Atmospheric OxidationDFT (for reaction with •OH)H-abstraction is the dominant pathway; reaction rate is influenced by chlorination degree. acs.orgresearchgate.netnih.gov
Metabolism by Cytochrome P450DFT (using 1-chlorodecane as model)Hydroxylation via H-abstraction is the main metabolic route; dechlorination is unlikely. gdut.edu.cn
In Vitro Biotransformation(Supports model development)Identified metabolites include hydroxylated, carbonyl, and carboxylic acid products. nih.gov
Reductive DechlorinationDFT (for chlorinated ethenes)Reaction barriers are influenced by the degree of chlorination. acs.org

Environmental Fate and Degradation of Chlorotridecane

Biotransformation Pathways of Chlorotridecane in Biological Systems, including Plant-Mediated Decomposition

The breakdown of chlorinated paraffins (CPs) in biological systems is a complex process that can significantly influence their environmental persistence. Potential biotransformation pathways for CPs include hydroxylation, dechlorination, chlorine rearrangement, and carbon chain decomposition. mdpi.comresearchgate.netnih.gov The extent of biotransformation is influenced by factors such as the carbon chain length and the degree of chlorination. mdpi.comresearchgate.net

A key biotransformation pathway observed for this compound is plant-mediated carbon chain decomposition. Research involving the exposure of pumpkin seedlings to specific this compound congeners has provided direct evidence of this process. In these studies, the parent this compound was broken down, or shortened, to form chlorododecanes (12-carbon chain CPs). This transformation confirms that carbon chain decomposition is a viable metabolic pathway for this compound within certain plant systems.

In a study using a hydroponic system, rice seedlings were exposed to a specific SCCP congener (1,2,5,6,9,10-C₁₀H₁₆Cl₆). acs.org The findings showed that the compound was absorbed, translocated, and phytovolatilized by the seedlings. A significant portion of the parent compound was transformed, with contributions from rhizosphere microorganisms, root exudates, and phytotransformation by the rice seedlings themselves. acs.org The transformation products resulted from complex pathways including multihydroxylation, dechlorination, and conjugation. acs.org While this study did not use this compound specifically, it highlights the multiple transformation pathways that can occur for SCCPs in plant systems.

General biotransformation in organisms can occur through two main phases. Phase I reactions introduce or expose functional groups on the substance, while Phase II reactions involve conjugation, which increases water solubility and aids in excretion. csic.es For CPs, these processes can lead to a variety of metabolic products. mdpi.comacs.org

Table 1: Plant-Mediated Biotransformation of a this compound Congener

OrganismParent CompoundObserved Transformation PathwayResulting Product(s)Reference
Pumpkin (Cucurbita)This compound (C13)Carbon Chain DecompositionChlorododecanes (C12) nih.gov

Abiotic Degradation Mechanisms of this compound in Natural Environments (e.g., hydrolysis, photolysis)

Abiotic degradation involves the breakdown of chemical substances through non-biological processes such as hydrolysis and photolysis. epa.gov For this compound and other SCCPs, these pathways are generally not considered significant routes of degradation in the environment at ambient temperatures. toxoer.com

Hydrolysis: This process involves the reaction of a substance with water. Studies on SCCPs and medium-chain chlorinated paraffins (MCCPs) indicate that they are stable to hydrolysis. epa.govtoxoer.com Therefore, the breakdown of this compound via this mechanism is expected to be insignificant under typical environmental conditions.

Environmental Transport, Partitioning, and Distribution of this compound

The movement and distribution of this compound in the environment are governed by its physical and chemical properties. As an SCCP, it has a high potential for long-range environmental transport and tends to partition into solid phases like soil and sediment. nih.govtoxoer.com

Partitioning: Chlorinated paraffins are hydrophobic, meaning they have a low affinity for water and a high affinity for organic matter. This is quantified by the high octanol/water partition coefficients (Kow). toxoer.com Due to this property, this compound is expected to strongly adsorb to organic carbon in soil, sediment, and suspended particles in water. industrialchemicals.gov.au This partitioning behavior means that soil and sediment are the primary environmental sinks for these compounds.

Transport: Despite their tendency to bind to solids, SCCPs are found in remote regions like the Arctic, which indicates that they undergo long-range atmospheric transport. toxoer.compublish.csiro.au They can be transported over long distances while adsorbed to airborne particulate matter or as suspended particles in water. toxoer.com Atmospheric concentrations of SCCPs have been shown to have a seasonal cycle in some urban areas, which is influenced by factors like air temperature that affect their partitioning between the atmosphere and other environmental reservoirs. publish.csiro.au Vegetation, such as pine needles and bark, can also accumulate SCCPs from the atmosphere, acting as indicators of local contamination. nih.gov

Table 2: Key Properties Influencing Environmental Partitioning of SCCPs

PropertyValue Range for SCCPsImplication for Environmental FateReference
Log Octanol/Water Partition Coefficient (Log Kow)5.06 to 8.12High tendency to partition from water to organic matter (soil, sediment, biota). toxoer.com
Atmospheric Half-life> 2 daysConsidered persistent in air, with potential for long-range transport. toxoer.com
Sediment Half-life (aerobic)~450 - 1630 daysHighly persistent in sediments. industrialchemicals.gov.au

Assessment of this compound within Broader Chlorinated Paraffin Research Frameworks (SCCPs, LCCPs)

Chlorinated paraffins are categorized based on the length of their carbon chains: short-chain (SCCPs, C10–13), medium-chain (MCCPs, C14–17), and long-chain (LCCPs, C≥18). nih.govindustrialchemicals.gov.aupops.int this compound, with its 13-carbon backbone, is classified as an SCCP. nih.govtoxoer.com This classification is significant due to the distinct regulatory status and environmental concerns associated with SCCPs.

SCCPs have been identified as persistent, bioaccumulative, and toxic, leading to their listing as Persistent Organic Pollutants (POPs) under the Stockholm Convention. nih.govindustrialchemicals.gov.au This international treaty aims to eliminate or restrict the production and use of these substances. ntnu.no Consequently, much of the research and regulatory focus has been on the SCCP group.

The production and use of SCCPs have been replaced in many applications by MCCPs and LCCPs. ntnu.no This shift has led to observations of increasing environmental concentrations of these longer-chain alternatives. ntnu.no However, concerns remain that commercial MCCP and LCCP mixtures may contain residual amounts of SCCPs.

A major challenge in the study of chlorinated paraffins is the analytical difficulty in separating and quantifying different chain lengths and congener groups from complex environmental mixtures. pops.int The development of advanced analytical methods is ongoing to better distinguish SCCPs from MCCPs and LCCPs, which is crucial for monitoring, risk assessment, and regulatory enforcement. pops.intaerodyne.com The assessment of this compound is, therefore, intrinsically linked to the broader research and regulatory frameworks established for SCCPs and the ongoing evaluation of their alternatives. ntnu.noaerodyne.com

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are commonly used for Chlorotridecane, and how can experimental reproducibility be ensured?

  • Methodological Answer : this compound synthesis typically involves halogenation of tridecane using chlorine gas or chlorinating agents (e.g., sulfuryl chloride) under controlled conditions. To ensure reproducibility:

  • Document reaction parameters (temperature, stoichiometry, catalyst use) in detail .
  • Validate purity via gas chromatography (GC) coupled with mass spectrometry (MS), ensuring retention times and spectral matches align with reference data .
  • Include step-by-step protocols in the main manuscript or supplementary materials, adhering to journal guidelines for experimental transparency .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm molecular structure and chlorine substitution patterns. Compare chemical shifts with computational predictions (e.g., DFT calculations) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize column temperature (e.g., 50–300°C gradient) and carrier gas flow rates to resolve this compound from byproducts .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring mass loss under nitrogen/air atmospheres at 10°C/min .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies by storing samples at elevated temperatures (e.g., 40°C, 75% RH) and monitor degradation via HPLC or GC-MS at intervals (e.g., 0, 1, 3 months) .
  • Compare results with Arrhenius equation predictions to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., boiling point, solubility) of this compound be resolved?

  • Methodological Answer :

  • Perform meta-analysis of literature data to identify outliers and systematic errors (e.g., calibration inconsistencies in vapor pressure measurements) .
  • Replicate disputed experiments using standardized protocols, reporting uncertainties and statistical confidence intervals (e.g., 95% CI for solubility measurements) .
  • Use quantum mechanical calculations (e.g., COSMO-RS) to predict properties and compare with empirical data, addressing discrepancies through error-source analysis .

Q. What computational models are suitable for predicting this compound’s environmental fate and degradation pathways?

  • Methodological Answer :

  • Apply molecular dynamics simulations to study hydrolysis rates under varying pH and salinity conditions .
  • Use QSAR models to estimate biodegradation potential, training datasets with analogous chlorinated alkanes .
  • Validate predictions with microcosm experiments, tracking metabolites via LC-HRMS and isotopic labeling .

Q. How can researchers design experiments to elucidate this compound’s reaction mechanisms in catalytic systems?

  • Methodological Answer :

  • Employ kinetic isotope effects (KIE) to identify rate-determining steps in dechlorination reactions .
  • Use in-situ spectroscopic techniques (e.g., FTIR, Raman) to monitor intermediate species during catalytic cycles .
  • Compare mechanistic pathways across different catalysts (e.g., Pd/C vs. zero-valent iron) using Eyring plots to assess activation parameters .

Data Contradiction and Synthesis Challenges

Q. What strategies address conflicting data on this compound’s toxicity in aquatic ecosystems?

  • Methodological Answer :

  • Conduct species sensitivity distribution (SSD) analysis to account for variability in aquatic organism responses .
  • Control for confounding factors (e.g., dissolved organic carbon content) in toxicity assays, standardizing test conditions across labs .
  • Publish raw datasets in open-access repositories to enable reanalysis and collaborative troubleshooting .

Methodological Best Practices

  • Literature Review : Use platforms like Google Scholar to prioritize highly cited studies on chlorinated alkanes, filtering for recent advancements (post-2020) .
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing spectral data or computational models .
  • Ethical Reporting : Disclose funding sources and potential conflicts of interest in the "Author Statements" section per journal guidelines .

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